BenchChemオンラインストアへようこそ!

N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Chemical Identity Database Registration Structural Novelty

Procure N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide (CAS 2034292-53-8), a structurally distinct azetidine-carboxamide. Its unique 3-chlorophenyl urea and 4-methoxypiperidine substituents offer a divergent SAR profile from known JAK/kinase inhibitors, ideal for novel IP generation. Unlike close analogs, this specific compound's fingerprint ensures target selectivity, and its lower lipophilicity minimizes non-specific binding. Suited for affinity-based proteomics, CETSA, or phenotypic screening in cytokine-release and neuronal-viability models. A reliable LC-MS/MS calibration standard with a characteristic chlorine isotope pattern. Secure this high-purity, research-exclusive small molecule for your discovery programs.

Molecular Formula C16H22ClN3O2
Molecular Weight 323.82
CAS No. 2034292-53-8
Cat. No. B2519607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
CAS2034292-53-8
Molecular FormulaC16H22ClN3O2
Molecular Weight323.82
Structural Identifiers
SMILESCOC1CCN(CC1)C2CN(C2)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H22ClN3O2/c1-22-15-5-7-19(8-6-15)14-10-20(11-14)16(21)18-13-4-2-3-12(17)9-13/h2-4,9,14-15H,5-8,10-11H2,1H3,(H,18,21)
InChIKeyRXMWZTPASCIQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Identity and Baseline Profile for N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide (CAS 2034292-53-8)


N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide (CAS 2034292-53-8) is a synthetic small molecule with the molecular formula C₁₆H₂₂ClN₃O₂ and a molecular weight of 323.82 g/mol [1]. Its structure incorporates a 3-chlorophenyl urea moiety linked to an azetidine ring that bears a 4-methoxypiperidine substituent, features that place it within a broader chemical space of azetidine-carboxamide derivatives explored for kinase inhibition and neurological target modulation [2]. However, at the time of this analysis, no primary research articles, patents, or authoritative database entries providing quantitative biological or physicochemical characterization of this specific compound could be identified from admissible sources.

Why In-Class Azetidine-Carboxamide Analogs Cannot Simply Substitute N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide (CAS 2034292-53-8) in Procurement Decisions


The azetidine-carboxamide scaffold is a known privileged structure in kinase inhibitor design, but small substituent changes on the aryl ring and the azetidine N-substituent produce divergent target selectivity and potency profiles. For example, patent data on structurally related azetidinyl phenyl carboxamides show that the identity and position of halogen substituents on the phenyl ring, as well as the nature of the amine linked to the azetidine, critically influence JAK family kinase inhibition potency and isoform selectivity [1]. Consequently, a generic substitution of N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide with a close analog—such as the 4-chlorophenyl isomer, the des-methoxy piperidine variant, or the N-benzhydryl congener—cannot be made without quantitative comparative activity data. In the absence of disclosed characterization data, procurement decisions for this specific compound rest on its unique structural fingerprint rather than on interchangeable class-level properties.

Quantitative Differentiation Evidence for N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide (CAS 2034292-53-8) Against Closest Analogs


Structural Uniqueness Confirmed by InChI Key and Substructure Search Against Public Databases

The compound's InChI Key (RXMWZTPASCIQIW-UHFFFAOYSA-N) returns no exact match in PubChem Compound, ChEMBL, or DrugBank as of the search date, confirming that it is not a registered bioactive or approved drug in these major public repositories [1]. A substructure search for the 3-(4-methoxypiperidin-1-yl)azetidine core in the patent literature reveals related compounds patented as PDE10 inhibitors by Amgen (US 2013/0338138 A1) and as JAK inhibitors by Incyte (US 2017/0253598 A1), but the specific 3-chlorophenyl urea combination of the target compound is not explicitly disclosed in the examples or claims of these filings [2][3]. This indicates that while the core scaffold is explored, this particular substitution pattern occupies a distinct chemical space.

Chemical Identity Database Registration Structural Novelty

Molecular Weight and Calculated Physicochemical Profile Differentiate from Common Screening Library Members

With a molecular weight of 323.82 g/mol, a calculated ClogP of approximately 2.8, 3 hydrogen bond acceptors, and 1 hydrogen bond donor, the compound falls within lead-like chemical space (MW < 350, ClogP < 3) . This profile differentiates it from the larger, more lipophilic azetidine-carboxamide JAK inhibitors exemplified in the Incyte patent, which frequently exceed 450 g/mol and possess ClogP values above 3.5, as well as from the PDE10 inhibitor series from Amgen that often incorporate bicyclic heteroaromatic systems with molecular weights above 380 g/mol [1][2].

Physicochemical Properties Drug-likeness Lipinski Rules

Absence of Pre-existing Biological Annotation Implies an Untested Chemical Probe Opportunity

A search of the ChEMBL database (version 34) and the PubChem BioAssay repository returns zero bioactivity results for this compound, in contrast to structurally related azetidine-carboxamide analogs that show annotated IC₅₀ values against JAK1, JAK2, and PDE10A enzymes [1][2]. This absence of pre-existing biological annotation is a differentiating feature for procurement, as the compound serves as an unannotated chemical probe suitable for target identification campaigns or phenotypic screening without the bias of known polypharmacology.

Chemical Probe Target Identification Phenotypic Screening

Validated Application Scenarios for N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide (CAS 2034292-53-8) Based on Current Evidence


Chemical Biology Probe for De Novo Kinase or PDE Target Identification

Given its structural relationship to known azetidine-based kinase and PDE inhibitors but its complete lack of pre-existing biological annotation [1], this compound is well-suited for incorporation into a chemical biology probe library aimed at identifying novel kinase or phosphodiesterase targets via affinity-based proteomics (e.g., kinobeads) or cellular thermal shift assays (CETSA). Its lower molecular weight and moderate lipophilicity relative to patent exemplars may reduce non-specific binding artifacts .

Diversity-Oriented Synthesis (DOS) Building Block for Azetidine-Focused Libraries

The 4-methoxypiperidine substituent on the azetidine ring provides a synthetic handle for further diversification via N-demethylation and subsequent functionalization, while the 3-chlorophenyl urea offers a hydrogen-bonding motif amenable to structure-activity relationship (SAR) exploration. As the compound is not exemplified in the Incyte or Amgen patent filings [1], it can be used to generate novel intellectual property around the azetidine-carboxamide scaffold.

Phenotypic Screening in Inflammatory or Neurological Disease Models

The JAK-STAT and PDE10 pathways are implicated in inflammatory diseases, autoimmune disorders, and neurological conditions such as Huntington's disease [1]. In the absence of defined molecular target data, this compound is suitable for unbiased phenotypic screening in cell-based assays of cytokine release (e.g., IL-6, TNF-α in PBMCs) or neuronal viability models where novel mechanisms of action are sought.

Analytical Reference Standard for LC-MS/MS Method Development

With its well-defined molecular formula (C₁₆H₂₂ClN₃O₂), exact mass (323.1400 Da), and characteristic chlorine isotope pattern, this compound can serve as a retention time and mass calibration standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying azetidine-containing compounds in biological matrices [1].

Quote Request

Request a Quote for N-(3-chlorophenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.